3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride
Overview
Description
3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C14H21BrClNO. It is commonly used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride typically involves the reaction of 2-bromo-4-(tert-butyl)phenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The reaction conditions may vary depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different derivatives of the original compound .
Scientific Research Applications
3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-tert-butylphenol: A related compound with similar structural features.
tert-Butyl [2-(bromomethyl)phenoxy]acetate: Another compound with a similar functional group.
Uniqueness
3-(2-Bromo-4-(tert-butyl)phenoxy)pyrrolidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(2-bromo-4-tert-butylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-14(2,3)10-4-5-13(12(15)8-10)17-11-6-7-16-9-11;/h4-5,8,11,16H,6-7,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMYPLJJUXXOIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CCNC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219967-74-4 | |
Record name | Pyrrolidine, 3-[2-bromo-4-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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